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Compound of Interest

Compound Name:
1-[(1-methyl-1H-pyrazol-4-

yl)methyl]piperazine

CAS No.: 1001757-59-0

Cat. No.: B3070272

Get Quote

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is

a cornerstone of rational design. 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine emerges as

a molecule of significant interest, embodying this principle by uniting two pharmacologically

vital heterocycles: the 1-methylpyrazole and the piperazine ring. The pyrazole moiety, a five-

membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile component

found in a wide array of therapeutic agents, known for activities including anti-inflammatory,

analgesic, and antitumor effects[1]. Concurrently, the piperazine ring is a ubiquitous structural

motif in centrally active agents, prized for its ability to impart aqueous solubility and engage in

crucial interactions with a multitude of biological targets[2].

This guide provides a comprehensive technical overview of 1-[(1-methyl-1H-pyrazol-4-
yl)methyl]piperazine, intended for researchers, medicinal chemists, and drug development

professionals. We will delve into its core chemical properties, plausible synthetic routes,

analytical characterization, and the pharmacological potential suggested by its structural

analogues, offering field-proven insights to facilitate its exploration and application.
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Section 1: Physicochemical and Structural
Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological

systems. 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is a small molecule designed to

bridge chemical spaces, offering a unique profile for structure-activity relationship (SAR)

studies.

Molecular Structure
The compound's architecture features a piperazine ring N-substituted with a methyl group

attached to the 4-position of a 1-methyl-1H-pyrazole ring. This specific linkage and substitution

pattern is critical to its three-dimensional conformation and potential receptor interactions.

Caption: Chemical structure of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine.

Core Physicochemical Data
A summary of key computed and reported properties is presented below. These values are

crucial for predicting the compound's ADME (Absorption, Distribution, Metabolism, and

Excretion) profile. The negative LogP value, for instance, suggests good hydrophilicity.
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Property Value Source

CAS Number 1001757-59-0 [3][4][5]

Molecular Formula C₉H₁₆N₄ [3][4]

Molecular Weight 180.25 g/mol [3][4]

Topological Polar Surface Area

(TPSA)
33.09 Å² [3]

Predicted LogP -0.1747 [3]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 4 [3]

Rotatable Bonds 2 [3]

Physical Form Solid [5]

Storage Sealed in dry, 2-8°C [3]

Section 2: Synthesis and Purification
While a specific, peer-reviewed synthesis for this exact molecule is not readily available, a

robust synthetic strategy can be devised based on established methodologies for analogous

structures. A highly plausible and efficient approach is the reductive amination between 1-

methyl-1H-pyrazole-4-carbaldehyde and piperazine.

Causality Behind Experimental Design
Reductive amination is a preferred method for forming C-N bonds in pharmaceutical chemistry

due to its high efficiency, operational simplicity, and the commercial availability of a wide range

of aldehydes and amines. The reaction proceeds via the initial formation of an iminium ion

intermediate from the aldehyde and the primary or secondary amine, which is then reduced in

situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of

choice here; it is selective for imines and aldehydes, less water-sensitive than other hydrides

like sodium cyanoborohydride (NaBH₃CN), and effective under mild, slightly acidic conditions

that favor iminium ion formation without significantly degrading the reactants.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.chemscene.com/1001757-59-0.html
https://cymitquimica.com/cas/1001757-59-0/
https://www.hit2lead.com/building-blocks/3002398
https://www.chemscene.com/1001757-59-0.html
https://cymitquimica.com/cas/1001757-59-0/
https://www.chemscene.com/1001757-59-0.html
https://cymitquimica.com/cas/1001757-59-0/
https://www.chemscene.com/1001757-59-0.html
https://www.chemscene.com/1001757-59-0.html
https://www.chemscene.com/1001757-59-0.html
https://www.chemscene.com/1001757-59-0.html
https://www.chemscene.com/1001757-59-0.html
https://www.hit2lead.com/building-blocks/3002398
https://www.chemscene.com/1001757-59-0.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3070272?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reaction

Workup & Purification

1-methyl-1H-pyrazole-4-carbaldehyde

Stir at RT
(Iminium Ion Formation)

Piperazine (excess) Solvent (e.g., Dichloromethane) Acetic Acid (catalyst)

Add NaBH(OAc)₃

Stir at RT for 12-24h

Quench with aq. NaHCO₃

Extract with DCM

Dry (Na₂SO₄), Filter, Concentrate

Column Chromatography
(SiO₂, DCM/MeOH gradient)

1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine

Final Product

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis via reductive amination.
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Detailed Experimental Protocol
Objective: To synthesize 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine.

Materials:

1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

Piperazine (3.0 eq, using an excess minimizes bis-alkylation)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

Glacial Acetic Acid (catalytic amount, ~0.1 eq)

Dichloromethane (DCM), Anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Solvents for chromatography: DCM and Methanol (MeOH)

Procedure:

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-methyl-1H-

pyrazole-4-carbaldehyde (1.0 eq) and piperazine (3.0 eq). Dissolve the solids in anhydrous

DCM (approx. 0.1 M concentration relative to the aldehyde).

Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Stir

the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium

intermediate.

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

Self-Validating Checkpoint: Mild effervescence may be observed. The reaction is typically

exothermic and should be controlled. Monitor the reaction progress by Thin Layer
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Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 12-24

hours).

Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution

until gas evolution ceases. Transfer the mixture to a separatory funnel.

Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

Combine the organic extracts.

Washing and Drying: Wash the combined organic layer with brine, then dry over anhydrous

Na₂SO₄.

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure

to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel. A

gradient elution system, starting with 100% DCM and gradually increasing the polarity with

MeOH (e.g., 0-10% MeOH), is typically effective. The secondary amine on the piperazine

ring can streak on silica; adding a small amount of triethylamine or ammonia to the eluent

(e.g., 1%) can significantly improve the chromatography.

Final Product Characterization: Collect the appropriate fractions, combine, and concentrate

under reduced pressure to afford the title compound. Confirm identity and purity using ¹H

NMR, ¹³C NMR, and mass spectrometry.

Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the

synthesized compound. Based on its structure and data from analogous compounds[1], the

following spectral characteristics are anticipated.
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Technique Expected Observations

¹H NMR

Pyrazole Protons: Two singlets in the aromatic

region (~7.5 ppm). Methylene Bridge (-CH₂-): A

singlet around 3.5 ppm. Piperazine Protons (-

CH₂-): Two multiplets (or broad singlets)

integrating to 4H each, typically between 2.4-2.9

ppm. Pyrazole N-Methyl (-CH₃): A singlet around

3.8 ppm. Piperazine N-H: A broad singlet, which

may be exchangeable with D₂O.

¹³C NMR

Pyrazole Carbons: Signals expected in the

range of 115-140 ppm. Methylene Bridge (-

CH₂-): A signal around 50-60 ppm. Piperazine

Carbons (-CH₂-): Signals around 45-55 ppm.

Pyrazole N-Methyl (-CH₃): A signal around 35-

40 ppm.

FT-IR

N-H Stretch: A broad absorption around 3300

cm⁻¹ (piperazine). C-H Stretch: Aliphatic and

aromatic stretches around 2800-3100 cm⁻¹.

C=N/C=C Stretch: Absorptions in the 1500-1650

cm⁻¹ region characteristic of the pyrazole

ring[1]. C-N Stretch: Strong bands in the 1100-

1300 cm⁻¹ region.

Mass Spec (ESI+)

[M+H]⁺: Expected at m/z 181.14. Predicted

collision cross section data suggests this would

be a prominent ion[6].

Section 4: Reactivity and Stability
Understanding the compound's reactivity is key to its handling, formulation, and further

derivatization.

Basicity: The piperazine moiety contains two nitrogen atoms, making the molecule basic.

The secondary amine (pKa ~9.8 for piperazine) is the more basic site and is readily

protonated or alkylated. The pyrazole nitrogens are significantly less basic.
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Nucleophilicity: The secondary amine of the piperazine ring is a potent nucleophile. It can

readily participate in reactions such as acylation, alkylation, sulfonylation, and Michael

additions, providing a convenient handle for further chemical modification and library

synthesis.

Oxidation: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides[7].

Care should be taken to avoid strong oxidizing agents.

Stability and Storage: As a tertiary and secondary amine-containing compound, it is

moderately stable. For long-term storage, it should be kept in a tightly sealed container,

protected from light and air, at the recommended temperature of 2-8°C to prevent

degradation[3]. It is typically handled as a free base, which exists as a solid[5].

Section 5: Potential Applications in Drug Discovery
The true value of a chemical scaffold lies in its potential to modulate biological activity. While

direct pharmacological data for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is limited,

extensive research on closely related analogues provides a strong basis for its potential

applications.

Central Nervous System (CNS) Activity
Numerous studies have demonstrated that pyrazolyl-methyl-piperazine derivatives possess

significant neuropharmacological activity.

Anxiolytic and Antidepressant Effects: A significant body of work shows that derivatives with

a phenyl-pyrazole core linked to piperazine exhibit potent anxiolytic- and antidepressant-like

effects in preclinical models[8][9][10]. These effects are often mediated through the

serotonergic system, particularly via interaction with 5-HT₁A receptors[8][10]. The structural

similarity of the title compound makes it a prime candidate for investigation in this therapeutic

area.
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Hypothesized CNS Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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